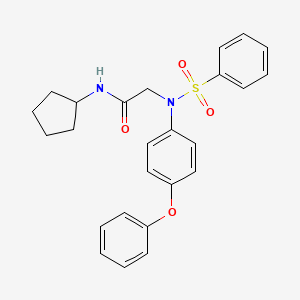![molecular formula C17H17NO4 B4163267 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163267.png)
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid
Vue d'ensemble
Description
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid (HPB) is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid selectively inhibits COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of gastric mucosa and platelet aggregation. This selective inhibition of COX-2 is thought to be responsible for the anti-inflammatory effects of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid.
Biochemical and Physiological Effects
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to reduce inflammation and pain in animal models. It has also been found to have antipyretic effects, which may be due to its ability to inhibit prostaglandin synthesis. 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid is a useful tool for studying the role of COX-2 in inflammation and pain. Its selective inhibition of COX-2 allows for the investigation of the specific effects of COX-2 inhibition without affecting the physiological functions of COX-1. However, 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
Orientations Futures
Future research on 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid could focus on its potential therapeutic applications in human diseases, such as arthritis and cancer. Studies could also investigate the effects of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid on other inflammatory mediators, such as cytokines and chemokines. Furthermore, the development of more stable and soluble formulations of 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid could improve its efficacy and broaden its potential applications.
Conclusion
In conclusion, 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid is a chemical compound that has been extensively studied for its potential therapeutic properties. Its selective inhibition of COX-2 makes it a useful tool for investigating the role of COX-2 in inflammation and pain. Future research could focus on its potential therapeutic applications in human diseases and the development of more stable and soluble formulations.
Applications De Recherche Scientifique
5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has been studied extensively for its potential therapeutic properties. It has been found to possess anti-inflammatory, antipyretic, and analgesic effects in animal models. 5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Propriétés
IUPAC Name |
5-hydroxy-2-(2-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-13(11-6-4-3-5-7-11)16(20)18-15-9-8-12(19)10-14(15)17(21)22/h3-10,13,19H,2H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJIRXAVZEBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163192.png)
![2-chloro-N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163200.png)
![2-{2-[(2,5-dioxo-1-pyrrolidinyl)oxy]ethoxy}benzonitrile](/img/structure/B4163207.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4163213.png)
![N-(3-{[(4-iodophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163220.png)
![5-chloro-7-[(4-hydroxy-3-iodo-5-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163224.png)
![N,N-dimethyl-N'-{3-[3-(trifluoromethyl)phenoxy]propyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163236.png)
![N'-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163242.png)
![7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163245.png)
![N,N-dimethyl-N'-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163249.png)
![2-bromo-N-[1-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4163254.png)


